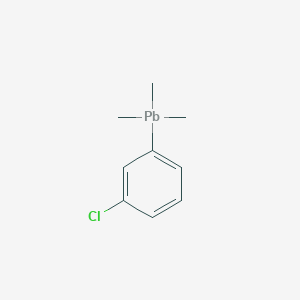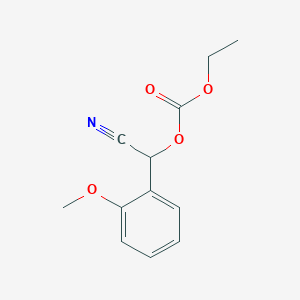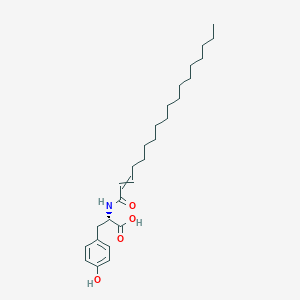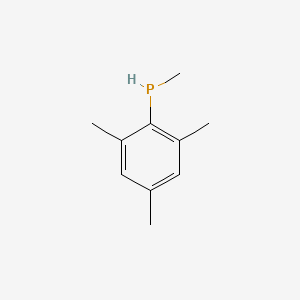![molecular formula C15H9Cl3N2OS B14231941 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- CAS No. 540740-81-6](/img/structure/B14231941.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- is a compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered attention due to its potential as a brain-type glycogen phosphorylase inhibitor, which could have therapeutic effects on cerebral ischemia .
Méthodes De Préparation
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- typically involves several steps. One common synthetic route includes the reaction of 5-chloro-1H-indole-2-carboxylic acid with 2,6-dichlorothiophenol under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement .
Analyse Des Réactions Chimiques
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- involves its role as a brain-type glycogen phosphorylase inhibitor. This compound targets the enzyme glycogen phosphorylase, which plays a crucial role in glycogen metabolism. By inhibiting this enzyme, the compound can regulate glucose levels and energy metabolism in brain cells. This regulation helps protect brain cells from hypoxia/reoxygenation injury by improving cell viability, reducing lactate dehydrogenase leakage, and controlling reactive oxygen species levels .
Comparaison Avec Des Composés Similaires
1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- can be compared with other indole derivatives such as:
5-Fluoro-1H-indole-2-carboxamide: Known for its antiviral properties.
1H-Indole-3-carboxamide: Studied for its anticancer activities.
1H-Indole-2-carboxylic acid derivatives: Used in various synthetic applications and as intermediates in drug development
The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)thio]- lies in its specific inhibitory action on brain-type glycogen phosphorylase, making it a promising candidate for therapeutic applications in cerebral ischemia .
Propriétés
Numéro CAS |
540740-81-6 |
|---|---|
Formule moléculaire |
C15H9Cl3N2OS |
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
5-chloro-3-(2,6-dichlorophenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H9Cl3N2OS/c16-7-4-5-11-8(6-7)13(12(20-11)15(19)21)22-14-9(17)2-1-3-10(14)18/h1-6,20H,(H2,19,21) |
Clé InChI |
DBEDNRWVUCRTQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)

![4-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14231911.png)






